2-hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, by binding to their active sites. This inhibition can lead to reduced production of inflammatory mediators and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share structural similarities and exhibit comparable biological activities, such as neuroprotection and anti-inflammatory effects.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of a methoxyphenyl group and a diazino-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H22N4O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N4O3/c1-3-8-20-10-14-15(18-11-20)21(17(23)19-16(14)22)9-12-4-6-13(24-2)7-5-12/h4-7,18H,3,8-11H2,1-2H3,(H,19,22,23) |
InChI Key |
VXXDRCVKHXQDTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=O)NC2=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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